molecular formula C₁₄H₁₅N₅O₅S₂ B1142614 Deschloro-2-phenylsulfonyl-thiamethoxam CAS No. 192439-45-5

Deschloro-2-phenylsulfonyl-thiamethoxam

Cat. No.: B1142614
CAS No.: 192439-45-5
M. Wt: 397.43
InChI Key:
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Description

Deschloro-2-phenylsulfonyl-thiamethoxam is a chemical compound primarily used in research settings. It is a derivative of thiamethoxam, a well-known neonicotinoid insecticide. This compound is often utilized as a reference standard in environmental analysis and testing .

Scientific Research Applications

Deschloro-2-phenylsulfonyl-thiamethoxam has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deschloro-2-phenylsulfonyl-thiamethoxam involves multiple steps, starting from thiamethoxamSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Deschloro-2-phenylsulfonyl-thiamethoxam undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of deschloro-2-phenylsulfonyl-thiamethoxam involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, disrupting normal neural function. This mechanism is similar to that of other neonicotinoid compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deschloro-2-phenylsulfonyl-thiamethoxam is unique due to the absence of a chlorine atom and the presence of a phenylsulfonyl group. These structural differences may result in distinct chemical and biological properties, making it valuable for specific research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Deschloro-2-phenylsulfonyl-thiamethoxam involves the conversion of thiamethoxam to the target compound through a series of chemical reactions.", "Starting Materials": [ "Thiamethoxam", "Chlorine gas", "Sodium hydroxide", "Phenylsulfonyl chloride", "Acetic acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Thiamethoxam is reacted with chlorine gas in the presence of sodium hydroxide to form Deschloro-thiamethoxam.", "Deschloro-thiamethoxam is then reacted with phenylsulfonyl chloride in the presence of acetic acid to form Deschloro-2-phenylsulfonyl-thiamethoxam.", "The product is then purified by recrystallization from methanol and diethyl ether, and dried under vacuum.", "The final product is obtained as a white crystalline solid." ] }

CAS No.

192439-45-5

Molecular Formula

C₁₄H₁₅N₅O₅S₂

Molecular Weight

397.43

Synonyms

Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylsulfonyl)-5-thiazolyl]methyl]-4H-1,3,5-Oxadiazin-4-imine

Origin of Product

United States

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